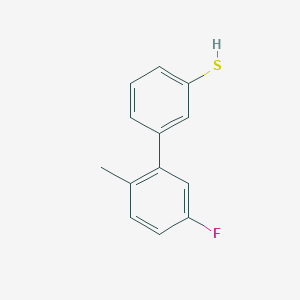

3-(3-Fluoro-6-methylphenyl)thiophenol

Description

The study of specialized organic molecules is fundamental to advancing chemical synthesis and discovering new functionalities. 3-(3-Fluoro-6-methylphenyl)thiophenol, while not a widely commercialized chemical, represents a class of compounds that are critical as building blocks and intermediates in the synthesis of more complex molecular architectures. Its unique combination of a reactive thiol group, a stability-enhancing fluorine atom, and a modifying methyl group on a biaryl scaffold presents a rich platform for chemical exploration.

Simultaneously, organosulfur chemistry, which focuses on organic compounds containing sulfur, is a cornerstone of organic synthesis and is prevalent in nature. fluorochem.co.uksigmaaldrich.com Sulfur-containing functional groups, such as the thiol group in this compound, are known for their versatile reactivity. researchgate.net Thiols are crucial in the synthesis of a wide array of compounds, including thioethers, disulfides, and various heterocyclic systems. nih.gov They are also important in biochemistry, with amino acids like cysteine and methionine containing sulfur. fluorochem.co.uk The reactivity of organosulfur compounds can be finely tuned based on the oxidation state of the sulfur atom. researchgate.net

The compound this compound is a hybrid of these two major fields. The presence of both fluorine and sulfur allows for a unique interplay of properties. The electron-withdrawing nature of the fluorine atom can influence the acidity and nucleophilicity of the thiol group, thereby modulating its reactivity in synthetic transformations.

Substituted thiophenols are a vital class of reagents in advanced chemical synthesis. organic-chemistry.org The thiol group is a potent nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is harnessed in the construction of carbon-sulfur bonds, which are integral to many biologically active molecules and functional materials.

One of the most common applications of substituted thiophenols is in the synthesis of diaryl thioethers. These motifs are present in numerous pharmaceuticals and natural products with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The synthesis of these thioethers often involves the coupling of a substituted thiophenol with an aryl halide, a reaction that has seen significant advancements through the use of transition metal catalysis.

Furthermore, the thiol group can be oxidized to various other sulfur-containing functional groups, such as sulfoxides and sulfones, further expanding the synthetic utility of substituted thiophenols. These oxidized derivatives are also important in medicinal chemistry and materials science. The ability to introduce a variety of substituents onto the aromatic ring of a thiophenol allows for the fine-tuning of the molecule's properties to suit specific applications.

Table 1: General Properties of Substituted Thiophenols

| Property | Description | Significance in Synthesis |

| Acidity | Thiophenols are generally more acidic than the corresponding phenols. The pKa is influenced by the nature and position of substituents on the aromatic ring. | The acidity allows for the easy formation of the thiophenolate anion, a strong nucleophile, under basic conditions. |

| Nucleophilicity | The thiophenolate anion is a soft and highly effective nucleophile. | Enables a wide range of S-alkylation and S-arylation reactions to form thioethers. |

| Odor | Many thiophenols possess a strong and often unpleasant odor. | Requires appropriate handling and containment in a laboratory setting. |

| Oxidation Sensitivity | Thiols can be readily oxidized to form disulfides, especially in the presence of air. | Controlled oxidation can be used to synthesize disulfides, while unwanted oxidation needs to be prevented during storage and reactions. |

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds are well-established and provide a clear indication of its potential applications.

A primary area of investigation for compounds like this compound is in the development of novel synthetic methodologies. The presence of both a nucleophilic thiol group and a C-F bond allows it to be a test substrate for new coupling reactions, particularly those aimed at forming C-S and C-C bonds. Research in this area is constantly seeking milder, more efficient, and more selective catalytic systems.

Another significant research trajectory is in the field of medicinal chemistry. The diaryl thioether scaffold, which can be readily synthesized from this compound, is a privileged structure in drug discovery. The fluorine and methyl substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Research would likely involve the synthesis of a library of derivatives of this compound and their evaluation for various biological activities.

In materials science, fluorinated and sulfur-containing aromatic compounds are of interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties conferred by the fluorine and sulfur atoms can be exploited to design materials with desired charge-transport characteristics.

Table 2: Potential Research Applications Based on Structural Analogs

| Research Area | Potential Application of this compound | Rationale |

| Catalysis | As a ligand for transition metal catalysts. | The sulfur atom can coordinate to metal centers, and the electronic properties can be tuned by the fluoro and methyl groups. |

| Medicinal Chemistry | As a key intermediate for the synthesis of biologically active diaryl thioethers. | The diaryl thioether motif is common in pharmaceuticals, and the substituents can enhance drug-like properties. |

| Materials Science | As a building block for functional organic materials. | The combination of fluorine and sulfur can lead to materials with interesting electronic and photophysical properties. |

| Agrochemicals | As a precursor for novel pesticides or herbicides. | The introduction of fluorine is a common strategy to enhance the efficacy and metabolic stability of agrochemicals. |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c1-9-5-6-11(14)8-13(9)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEGAQROHLVUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Fluoro 6 Methylphenyl Thiophenol

Reactions Involving the Thiol (-SH) Moiety

The thiol group is the most reactive site in 3-(3-fluoro-6-methylphenyl)thiophenol, participating in a variety of reactions including nucleophilic attack, oxidation, and addition reactions.

Nucleophilic Reactivity of Thiolates

The thiol proton of this compound is acidic and can be readily deprotonated by a base to form the corresponding thiolate. Thiophenols are generally more acidic than phenols; for instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol (B47542) is 10. The presence of the electron-withdrawing fluorine atom on the phenyl ring of the title compound is expected to further increase its acidity compared to thiophenol itself.

The resulting thiolate, 3-(3-fluoro-6-methylphenyl)thiophenolate, is a potent nucleophile. The soft nature of the sulfur atom makes it highly reactive towards soft electrophiles. It is anticipated to readily participate in nucleophilic substitution reactions with alkyl halides to form the corresponding thioethers. The general mechanism involves the attack of the thiolate on the electrophilic carbon atom, displacing the leaving group.

Table 1: Representative Nucleophilic Substitution Reactions of Thiolates

| Thiolate | Electrophile | Product | Reference |

|---|---|---|---|

| Sodium thiophenolate | Methyl iodide | Thioanisole | |

| Potassium 4-chlorothiophenolate | Benzyl bromide | Benzyl 4-chlorophenyl sulfide (B99878) | N/A |

Oxidation to Disulfides: Controlled and Photooxidative Pathways

Thiols can be oxidized to disulfides under various conditions. This is a common reaction for thiophenols and is expected to be a primary reaction pathway for this compound. The oxidation can be achieved using a range of oxidizing agents, including halogens (e.g., iodine), hydrogen peroxide, and even atmospheric oxygen, often catalyzed by metal ions.

The general reaction is as follows: 2 R-SH + [O] → R-S-S-R + H₂O

Controlled oxidation is crucial to prevent over-oxidation to sulfonic acids. Mild oxidants are typically employed to selectively form the disulfide. For instance, the use of iodine in the presence of a base is a common method for this transformation. Photooxidative pathways, involving the irradiation of the thiol in the presence of a photosensitizer and oxygen, can also lead to the formation of disulfides.

Michael Addition Reactions

Thiolates are excellent nucleophiles for Michael addition reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The thiolate of this compound is expected to readily add to various Michael acceptors such as enones, enoates, and nitriles.

The reaction is typically base-catalyzed to generate the thiolate nucleophile. The mechanism involves the attack of the thiolate on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. The reaction is highly efficient and is a key method for the formation of carbon-sulfur bonds.

Table 2: Representative Michael Addition Reactions of Thiophenols

| Thiophenol | Michael Acceptor | Product | Catalyst | Reference |

|---|---|---|---|---|

| Thiophenol | Cyclohex-2-en-1-one | 3-(Phenylthio)cyclohexan-1-one | Proline | |

| 4-Methoxythiophenol | Chalcone | 3-(4-Methoxyphenylthio)-1,3-diphenylpropan-1-one | Proline |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a reversible reaction in which a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. This reaction is crucial in biological systems for processes like protein folding. The thiolate anion is the reactive species in this exchange.

The reaction proceeds via a nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide bond, leading to the formation of a transient mixed disulfide intermediate. Subsequent attack by another thiolate or the departure of a thiolate leaving group completes the exchange. The equilibrium position of the reaction is dependent on the relative concentrations and redox potentials of the participating thiols and disulfides.

Reactivity of the Fluorinated Aromatic Ring

The presence of a fluorine atom and a methyl group on the phenyl ring influences its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine (e.g., Para-Fluoro-Thiol Reaction)

However, the "para-fluoro-thiol reaction" is a known process where a fluorine atom para to an activating group can be displaced by a thiol. While the fluorine in the title compound is not para to a strongly activating group, under forcing conditions or with highly reactive nucleophiles, substitution might be possible. The rate of SNAr reactions with fluoroarenes is often faster than with other haloarenes because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The attack of a nucleophile forms a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion.

It is important to note that the thiol group itself can act as a nucleophile in an intermolecular SNAr reaction with another molecule of this compound, potentially leading to polymerization or the formation of diaryl sulfides, especially under basic conditions.

Fluorine-Retentive Functionalization Strategies

The development of synthetic methods that modify a molecule while preserving specific functional groups is a cornerstone of modern organic chemistry. For fluorinated compounds, "fluorine-retentive" strategies are crucial for synthesizing complex molecules where the fluorine atom is a key design element. In the context of this compound, such strategies would involve reactions at the thiol group without disturbing the carbon-fluorine bond.

A significant challenge in the functionalization of fluorinated thiophenols is the potential for competing reactions, particularly those involving the C-F bond. However, the high bond dissociation energy of the aromatic C-F bond generally allows for selective reactions at the more nucleophilic thiol group under appropriate conditions. Strategies to achieve fluorine-retentive functionalization often rely on mild reaction conditions and the use of selective reagents that favor reaction at the sulfur atom. For example, base-catalyzed reactions can deprotonate the thiol to form a more nucleophilic thiolate, which can then react with various electrophiles.

The table below summarizes potential fluorine-retentive reactions of this compound based on the known reactivity of thiophenols.

| Reaction Type | Reagent Example | Predicted Product |

| Alkylation | Methyl iodide (CH₃I) | 3-(3-Fluoro-6-methylphenyl)thioanisole |

| Acylation | Acetyl chloride (CH₃COCl) | S-(3-(3-Fluoro-6-methylphenyl)phenyl) ethanethioate |

| Michael Addition | Acrylonitrile (CH₂=CHCN) | 3-((3-(3-Fluoro-6-methylphenyl)phenyl)thio)propanenitrile |

| Oxidation | Mild oxidizing agent (e.g., I₂) | Bis(3-(3-fluoro-6-methylphenyl)phenyl) disulfide |

This table is predictive and based on general thiol reactivity, as specific experimental data for this compound was not found in the searched literature.

C-F Bond Activation and Degradation Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org However, under certain conditions, particularly with transition metal catalysts, the C-F bond in fluoroaromatics can be cleaved and functionalized. nih.gov The degradation of compounds like this compound could proceed through pathways involving the activation of the C-F bond.

Research on the C-F bond activation of fluoroaromatics has identified several effective catalytic systems, often involving nickel, palladium, or other transition metals. nih.govresearchgate.net These reactions can lead to hydrodefluorination (replacement of fluorine with hydrogen), or coupling reactions where the fluorine is replaced by other functional groups. The presence of other functional groups on the aromatic ring can influence the ease and regioselectivity of C-F bond activation. In this compound, the electron-donating methyl group and the thiophenyl group would likely influence the electronic properties of the fluorinated ring and thus its susceptibility to C-F activation.

Degradation of fluorinated aromatic compounds in biological or environmental systems can also occur, though often at slow rates. nih.gov Microbial degradation pathways for some fluorinated compounds have been identified, which can involve oxidative or reductive defluorination. researchgate.net While no specific degradation studies on this compound were found, it is plausible that its breakdown could be initiated at either the thiol group (e.g., through oxidation) or through eventual C-F bond cleavage under harsh conditions.

Photochemical Transformations and Excited State Properties

The absorption of light can induce chemical reactions that are not accessible under thermal conditions. For aromatic thiols, photochemical transformations often involve the thiol group and can lead to a variety of products.

Thiol-thione tautomerism, the equilibrium between a thiol (-SH) and a thione (C=S) form, is a known phenomenon in certain classes of sulfur-containing compounds. While the thiol form is generally more stable for simple thiophenols, photoexcitation can lead to the formation of the thione tautomer. Theoretical studies on other aromatic thiols have suggested that upon electronic excitation, intramolecular proton transfer from the sulfur to a carbon atom of the aromatic ring can occur, leading to a transient thione species. nih.gov

For this compound, it is conceivable that UV irradiation could induce a similar phototautomerization. However, without specific experimental or computational data for this molecule, the efficiency and dynamics of such a process remain speculative. The substitution pattern on the phenyl rings would likely influence the stability of the potential thione tautomers.

A well-established photochemical reaction of thiols is the homolytic cleavage of the S-H bond upon absorption of UV light. wikipedia.org This process generates a thiophenyl radical and a hydrogen atom. The relatively weak nature of the S-H bond in thiophenols facilitates this cleavage. wikipedia.org

The formation of the corresponding thiophenyl radical from this compound is an expected outcome of its photolysis. The stability of the resulting radical would be influenced by the substituents on the aromatic rings. The fluorine and methyl groups can affect the electron distribution in the radical species. Theoretical calculations on substituted thiophenols have shown that the S-H bond dissociation energy is sensitive to the nature and position of the substituents. chemicalbook.comorgsyn.org Electron-withdrawing groups generally increase the bond dissociation energy, while electron-donating groups have a smaller effect. chemicalbook.com

The generated thiophenyl radical is a reactive intermediate that can participate in various subsequent reactions, such as dimerization to form a disulfide, or abstraction of a hydrogen atom from a solvent molecule.

Reaction Mechanism Elucidation via Combined Experimental and Theoretical Approaches

A comprehensive understanding of the reaction mechanisms of a molecule like this compound is best achieved through a combination of experimental studies and theoretical calculations. Experimental techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and kinetic studies can provide valuable data on reaction pathways and product identification.

Theoretical methods, particularly density functional theory (DFT), are powerful tools for investigating reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.net For instance, DFT calculations can be used to predict the relative stabilities of tautomers, calculate bond dissociation energies, and map out the potential energy surfaces of photochemical reactions. nih.govrsc.org

While no specific combined experimental and theoretical studies on this compound were found in the searched literature, such an approach would be invaluable for a deeper understanding of its reactivity. For example, a computational study could model the S-H bond homolysis and compare the calculated energy barriers with experimental data from flash photolysis experiments. Similarly, the potential for C-F bond activation could be assessed by calculating the activation energies for various catalytic cycles.

Advanced Spectroscopic Characterization and Applications in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organofluorine Systems (e.g., ¹⁹F NMR Computational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and for organofluorine compounds, ¹⁹F NMR is a particularly potent tool. numberanalytics.com The ¹⁹F nucleus boasts 100% natural abundance and a high magnetogyric ratio, rendering it nearly as sensitive as the proton (¹H) nucleus. numberanalytics.com A key advantage of ¹⁹F NMR is its exceptionally wide chemical shift range, which can exceed 800 ppm, offering exquisite resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom. numberanalytics.com

In the context of 3-(3-Fluoro-6-methylphenyl)thiophenol, the ¹⁹F NMR spectrum would provide a wealth of information. The chemical shift of the fluorine atom is highly dependent on its local electronic environment, which is influenced by the methyl and thiophenol substituents on the phenyl ring. Any reaction or interaction involving the thiol group or the aromatic ring would likely induce a change in the ¹⁹F chemical shift, making it a sensitive probe for monitoring reaction progress and mechanisms. rsc.org

Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting ¹⁹F NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensor of the fluorine nucleus in different chemical environments, it is possible to predict the ¹⁹F chemical shift with a high degree of accuracy. researchgate.netresearchgate.net For this compound, computational models could be used to:

Predict the ¹⁹F chemical shift in various solvents to understand solvent-solute interactions.

Simulate the effect of conformational changes on the ¹⁹F chemical shift.

Aid in the assignment of signals in complex reaction mixtures containing fluorinated species. rsc.org

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Notes |

| Chemical Shift (δ) | -110 to -130 ppm | Relative to CFCl₃. The exact value is sensitive to the electronic effects of the methyl and thiol groups. |

| Coupling Constants | ||

| 3JF-H (ortho) | 8 – 10 Hz | Coupling to the adjacent aromatic proton. |

| 4JF-H (meta) | 5 – 7 Hz | Coupling to the meta aromatic protons. |

| 5JF-H (para) | < 2 Hz | Coupling to the para aromatic proton. |

| 4JF-CH3 | ~1 Hz | Coupling to the protons of the methyl group. |

This table presents hypothetical yet realistic NMR data based on known principles of ¹⁹F NMR spectroscopy for similar organofluorine compounds.

Infrared (IR) and UV-Visible Spectroscopy in Photochemical Investigations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the vibrational and electronic properties of molecules, respectively. youtube.com These methods are particularly useful in studying photochemical reactions, where changes in bonding and electronic structure are paramount.

Infrared (IR) Spectroscopy provides a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds. For this compound, specific IR absorption bands would be expected for the S-H, C-F, C-S, and aromatic C-H and C=C bonds. The positions of these bands are sensitive to the molecular environment and can be used to monitor reactions involving these functional groups. For instance, the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) would be a clear indicator of the thiol group's involvement in a reaction, such as the formation of a disulfide or a metal-thiolate bond.

UV-Visible Spectroscopy probes the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by substituents. The fluorine, methyl, and thiophenol groups will all modulate the electronic structure of the phenyl ring, leading to shifts in the absorption maxima. In photochemical investigations, UV-Vis spectroscopy can be used to monitor the consumption of the reactant and the formation of products, providing kinetic data for the reaction.

Table 2: Characteristic IR and UV-Vis Data for this compound

| Spectroscopic Technique | Wavenumber/Wavelength | Assignment |

| IR Spectroscopy | ||

| ~2570 cm⁻¹ | S-H stretch | |

| ~1250 cm⁻¹ | C-F stretch | |

| ~1600, 1480 cm⁻¹ | Aromatic C=C stretching | |

| ~700 cm⁻¹ | C-S stretch | |

| UV-Vis Spectroscopy | ||

| ~210 nm | π → π* transition | |

| ~260 nm | π → π* transition (benzenoid band) |

This table presents expected spectroscopic data based on typical values for the functional groups present in the molecule. Data for the related compound 3-fluorophenol (B1196323) can be found in public databases. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) for Surface Interaction Analysis

When studying the interaction of this compound with surfaces, techniques that are sensitive to the elemental composition and vibrational structure of the surface species are required. X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) are powerful tools for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govfrontiersin.org When this compound is adsorbed onto a surface, XPS can be used to:

Confirm the presence of fluorine, sulfur, and carbon on the surface.

Determine the chemical state of the sulfur atom. For example, a shift in the S 2p binding energy can distinguish between a thiol (S-H) and a thiolate (S-metal) bond, providing direct evidence of covalent attachment to a metal surface. tandfonline.comsemanticscholar.org

Quantify the surface coverage of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed on rough metal surfaces. acs.orgspiedigitallibrary.org This enhancement allows for the detection of monolayers of adsorbates. For this compound adsorbed on a suitable SERS substrate like gold or silver nanoparticles, the following information can be obtained: nih.govresearchgate.net

Adsorption Geometry: By analyzing the relative enhancement of different vibrational modes, information about the orientation of the molecule with respect to the surface can be inferred. For many aromatic thiols, the molecule binds to the surface through the sulfur atom, and the orientation of the phenyl ring can be determined. acs.orgacs.org

Chemical Interactions: The SERS spectrum will show a characteristic C-S stretching mode for the surface-bound species, and the absence of the S-H stretching mode, confirming dissociative chemisorption. spiedigitallibrary.orgacs.org The vibrational frequencies of the aromatic ring can also be affected by the interaction with the surface.

In-situ Monitoring: SERS is well-suited for in-situ studies of surface reactions, allowing for the real-time monitoring of changes in the adsorbed layer under different conditions, such as varying electrochemical potential. acs.org

Table 3: Expected XPS and SERS Data for this compound Adsorbed on a Gold Surface

| Spectroscopic Technique | Signal | Expected Observation | Interpretation |

| XPS | |||

| S 2p | Binding energy shift compared to the free thiol. | Formation of a gold-thiolate bond. tandfonline.com | |

| F 1s | Presence of a peak at ~688 eV. | Confirms the presence of the fluorinated molecule on the surface. | |

| C 1s | Multiple components corresponding to different carbon environments. | Provides information about the integrity of the adsorbed molecule. | |

| SERS | |||

| S-H stretch (~2570 cm⁻¹) | Absence of this peak. | Dissociative chemisorption of the thiol. spiedigitallibrary.orgacs.org | |

| Au-S stretch (~250-350 cm⁻¹) | Appearance of a new peak. | Direct evidence of a gold-sulfur bond. acs.org | |

| Aromatic ring modes | Shifts in frequency and changes in relative intensity. | Indicates interaction of the phenyl ring with the gold surface. acs.orgnih.gov |

This table presents expected spectroscopic data based on published studies of similar aromatic thiols on gold surfaces.

Computational and Theoretical Chemistry of 3 3 Fluoro 6 Methylphenyl Thiophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. mdpi.com For 3-(3-Fluoro-6-methylphenyl)thiophenol, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and how the molecule is likely to react with other chemical species. Methods range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques. mdpi.com

Density Functional Theory (DFT) stands as one of the most versatile and widely applied quantum mechanical methods in computational chemistry, offering a favorable balance between accuracy and computational cost. youtube.com DFT is routinely used to investigate the electronic structure of many-body systems, making it ideal for a molecule like this compound. youtube.comacs.org

Applications of DFT for this compound and its analogues include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. For similar bi-aryl thiophenes, the dihedral angle between the aromatic rings is a key parameter, influencing the degree of π-conjugation. nih.gov

Vibrational Analysis: Calculating theoretical infrared and Raman spectra, which aids in the assignment of experimental spectral bands. nih.gov

Electronic Properties: Calculating HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps to predict reactivity sites. nih.govnih.gov For instance, the electrostatic potential distribution can indicate which atoms are most likely to engage in electrophilic or nucleophilic interactions. nih.gov

Spectroscopic Parameters: DFT calculations are instrumental in predicting NMR chemical shifts, a topic discussed further in section 5.4. nih.govacs.org

A variety of functionals, such as B3LYP and M06-2X, are often employed in conjunction with basis sets like 6-311++G(d,p) to model these properties, with the choice depending on the specific property being investigated. nih.govnih.gov

While DFT is excellent for ground-state properties, describing electronically excited states often requires more advanced and computationally demanding methods, particularly when strong electron correlation is present. barbatti.org For processes involving the absorption of light, such as photodissociation, methods that can accurately model excited state potential energy surfaces are necessary. researchgate.net

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. uba.ar Equation-of-motion coupled-cluster (EOM-CC) and algebraic-diagrammatic construction (ADC) are powerful techniques for calculating excited states in related molecules like thiophene. chemrxiv.orgrsc.org

Multireference (MR) Methods: In cases where the ground state itself cannot be described by a single electron configuration—for example, during bond breaking or in molecules with complex electronic structures—multireference methods are essential. barbatti.orgresearchgate.net Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI) provide a robust framework for studying such systems. barbatti.orguba.ar For substituted thiophenols, these methods are crucial for accurately modeling photodissociation dynamics, where multiple electronic states, including optically dark states, may be involved. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations and QM/MM Approaches

To understand the behavior of this compound in a more complex environment, such as in solution or interacting with a biological macromolecule, multiscale modeling techniques are employed.

Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to model the movement of atoms and molecules over time. This approach can simulate the conformational dynamics of the molecule, its interactions with solvent molecules, and its diffusion properties.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a powerful tool for studying chemical processes in large systems. nih.gov In this method, the chemically active region of the system (e.g., the reactive center of an enzyme and the substrate) is treated with a high-level quantum mechanics method, while the remainder of the system (e.g., the rest of the protein and solvent) is described using a less computationally expensive molecular mechanics force field. nih.govarxiv.org For a molecule like this compound, a QM/MM study could model its interaction within an enzyme active site, providing insights into binding modes and catalytic mechanisms. youtube.commdpi.com The choice of the QM region size and the interface treatment are critical for obtaining accurate results. youtube.com

Theoretical Investigations of Bond Dissociation Energies and Transition States

The reactivity of this compound, particularly the role of the thiol group, can be quantified by calculating bond dissociation energies (BDE). The S-H BDE is a critical parameter for evaluating the antioxidant potential of thiophenols, as it represents the enthalpy change for hydrogen atom transfer (HAT), a key mechanism for scavenging free radicals. nih.govchadsprep.com

Theoretical methods, especially DFT (using functionals like UB3LYP or M06-2X), are widely used to calculate BDEs. rsc.orgnih.gov Studies on substituted thiophenols have shown that electron-donating groups on the aromatic ring tend to decrease the S-H BDE, thereby increasing the radical scavenging activity, while electron-withdrawing groups have the opposite effect. rsc.org The stability of the resulting thiyl radical is the major factor influencing the S-H BDE. rsc.org Calculations can be performed in the gas phase and in solution to account for solvent effects, which can be significant. nih.govwesternsydney.edu.au

Furthermore, quantum chemical methods are used to locate and characterize transition states (TS) for chemical reactions. By calculating the energy barrier (activation energy) associated with a transition state, researchers can predict reaction rates and elucidate reaction mechanisms. mdpi.com For this compound, this could involve studying its synthesis, oxidation, or other chemical transformations.

| Property | Method | Typical Value (kcal/mol) | Context |

| S-H BDE (Thiophenol) | Experimental | 87.8 ± 0.5 | Reference value for the parent compound. |

| S-H BDE (Thiophenol) | Ab initio (UHF/6-31G(d)) | 79.1 | Calculated gas-phase value. westernsydney.edu.au |

| S-H BDE (4-Methylthiophenol) | Ab initio (UHF/6-31G(d)) | 79.3 | An electron-donating group has a minor effect. westernsydney.edu.au |

| S-H BDE (3-Methylthiophenol) | Ab initio (UHF/6-31G(d)) | 79.4 | Positional isomer of the methyl group. westernsydney.edu.au |

| S-H BDE (3-CF3-thiophenol) | Ab initio (UHF/6-31G(d)) | 80.0 | An electron-withdrawing group increases the BDE. westernsydney.edu.au |

This table presents representative data for related compounds to provide context for the expected properties of this compound.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

Computational methods have become indispensable for predicting spectroscopic parameters, which greatly assists in structure elucidation. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. wikipedia.org

A reliable and accessible method for predicting ¹⁹F NMR chemical shifts of fluoroaromatic compounds involves using DFT calculations. acs.orgnih.gov The standard protocol involves:

Optimizing the molecular geometry, typically at the B3LYP/6-31+G(d,p) level of theory. acs.org

Calculating the absolute isotropic magnetic shielding constant for the fluorine atom using the same level of theory. nih.gov

Applying a linear scaling factor to the calculated shielding constant to convert it into a chemical shift that is directly comparable to experimental values. nih.govacs.org

This approach has proven to be fast and accurate for a wide range of fluorinated aromatic compounds, allowing for the confident assignment of specific fluorine resonances in complex spectra. researchgate.netnih.gov While gas-phase calculations are often sufficient, including a continuum solvent model can offer slight improvements in accuracy. acs.orgnih.gov

| Level of Theory | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

| B3LYP/6-31+G(d,p) | 1.8 | 6.5 |

| B3LYP/6-311+G(2d,p) | 1.7 | 6.6 |

| B3LYP/6-31G | 4.0 | 28.0 |

Data adapted from studies on a curated set of over 50 fluorinated aromatic compounds, demonstrating the accuracy of DFT-based ¹⁹F NMR predictions. acs.orgnih.gov

Studies on Intermolecular Interactions (e.g., C-F…H-X Hydrogen Bonds)

The fluorine atom and the thiol group in this compound are key sites for intermolecular interactions, which dictate the compound's physical properties and its interactions with other molecules.

C-F···H-X Hydrogen Bonds: The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. rsc.org Generally, the C-F bond is considered a very weak hydrogen bond acceptor, with the interaction being significantly weaker than conventional hydrogen bonds involving oxygen or nitrogen. beilstein-journals.org These interactions are often dominated by electrostatic and dispersive forces rather than classical hydrogen bonding. rsc.org Computational analyses are crucial for distinguishing weak hydrogen bonds from other non-covalent interactions.

S-H/π Interactions: The thiol S-H group can participate in favorable interactions with aromatic rings (S-H/π interactions). nih.gov This interaction involves the donation of electron density from a π orbital of an aromatic ring into the S-H σ* antibonding orbital. nih.gov In the case of this compound, this could lead to specific intermolecular self-assembly motifs or influence its binding to aromatic residues in a protein.

Dipole-Dipole Interactions: The high electronegativity of fluorine creates a strong C-F bond dipole. wikipedia.org Interactions between these dipoles can play a significant role in determining the conformational preferences and crystal packing of the molecule. beilstein-journals.orgresearchgate.net

Ligand Design in Transition Metal Catalysis

In transition metal catalysis, the ligand plays a pivotal role in determining the efficacy of the catalyst. Ligands can influence the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the metal center. Thiophenol derivatives are valuable ligands due to the strong coordination of the soft sulfur donor to late transition metals. The specific substitution pattern of this compound offers a nuanced approach to ligand design.

Role of Substituted Thiophenols as Ligands for Noble Metals (e.g., Gold, Palladium)

For this compound, the electronic effects are twofold:

Fluorine Atom: As a strongly electron-withdrawing group, the fluorine at the meta-position reduces the electron density on the sulfur atom. This can make the ligand a weaker donor but also stabilizes the metal center against oxidative addition, potentially increasing the catalyst's lifetime. In gold catalysis, for instance, electron-deficient ligands can enhance the electrophilicity of the gold(I) center, which is often beneficial for activating alkynes and allenes. nih.govdoi.org

Methyl Group: The electron-donating methyl group at the ortho-position (relative to the phenyl-phenyl bond) partially counteracts the effect of the fluorine atom. More significantly, its steric bulk can create a specific pocket around the metal center, influencing substrate approach and selectivity. doi.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, often rely on sophisticated ligand systems to achieve high yields and selectivity. researchgate.net While phosphine ligands are common, thiophenol-derived ligands can offer alternative reactivity and stability profiles. The use of substituted thiophenols can prevent catalyst poisoning by sulfur, a common issue in these reactions. mdpi.com

Below is a table summarizing the expected influence of the substituents on this compound when used as a ligand for noble metals.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Fluoro | meta to Thiol | Electron-withdrawing | Minimal | Increases metal electrophilicity; may enhance catalytic activity in certain reactions. |

| Methyl | ortho to Phenyl | Electron-donating | Significant | Creates a sterically hindered environment; can influence regioselectivity and enantioselectivity. |

Enantioselective Catalysis Employing Thiophenol-Derived Ligands

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved by using chiral ligands that create an asymmetric environment around the metal catalyst. Thiophenol derivatives can be incorporated into larger, chiral ligand scaffolds to induce enantioselectivity. acs.org

The addition of thiols to prochiral olefins is a fundamental reaction that can be rendered enantioselective through the use of a chiral catalyst. acs.org While this compound itself is not chiral, it can be used as a building block for more complex chiral ligands. For example, it could be attached to a chiral backbone, where its specific steric and electronic profile would be critical for controlling the stereochemical outcome of a reaction.

In rhodium-catalyzed hydrothiolation, the choice of ligand is paramount in dictating the reaction pathway and selectivity. escholarship.orgacs.org By incorporating a thiophenol derivative into a chiral bisphosphine ligand, it is possible to control the facial selectivity of thiol addition to a double bond. The substituents on the thiophenol moiety would influence the precise orientation of the substrate in the catalyst's chiral pocket, thereby determining the enantiomeric excess of the product. escholarship.org

Key aspects of using thiophenol-derived ligands in enantioselective catalysis include:

Tuning Ligand Properties: The fluoro and methyl groups allow for systematic tuning of the ligand's electronic and steric properties to optimize enantioselectivity for a specific transformation.

Chiral Pocket Formation: The steric hindrance provided by the 6-methylphenyl group can be a key design element in creating a well-defined chiral environment.

Substrate-Ligand Interactions: Non-covalent interactions between the substrate and the fluoro- and methyl-substituted aromatic rings of the ligand can play a crucial role in the enantio-determining step.

Mechanistic Aspects of Ligand-Metal Interactions in Catalysis

Understanding the mechanism of a catalytic reaction is essential for its optimization and the rational design of new catalysts. The interaction between the ligand and the metal center is at the heart of any catalytic cycle. researchgate.net Thiolate ligands can act as both spectator ligands, which remain coordinated to the metal throughout the reaction, and as transient cooperative ligands that actively participate in bond activation. acs.orgnih.gov

The electronic nature of the this compound ligand would significantly affect several key mechanistic steps:

Oxidative Addition: In cross-coupling reactions, the oxidative addition of a substrate (e.g., an aryl halide) to the metal center is often the rate-determining step. The electron density at the metal center, modulated by the ligand, influences the kinetics of this step. The net electron-withdrawing character of the fluoro-substituted ring system might slow down oxidative addition to a Pd(0) center but could facilitate the subsequent reductive elimination step.

Reductive Elimination: This is the final step in many catalytic cycles, where the product is formed and the catalyst is regenerated. The steric bulk of the ligand, particularly the ortho-methylphenyl group, can promote this step by creating steric pressure that favors the release of the product.

Metal-Ligand Cooperation (MLC): In some catalytic systems, the ligand is not merely a spectator but actively participates in the reaction. nih.gov Thiolate ligands can be involved in proton transfer or can reversibly dissociate to open up a coordination site on the metal. acs.org The acidity of the S-H bond in this compound, which is increased by the electron-withdrawing fluorine, would be a key parameter in such cooperative catalytic cycles.

Computational studies, such as Density Functional Theory (DFT), are often used to probe these mechanistic details and understand the influence of ligand structure on reaction energetics. psu.educhemrxiv.org Such studies on complexes involving this compound could provide valuable insights into transition state energies and reaction pathways.

Integration into Functional Materials

The thiol group is an exceptionally versatile functional group for the synthesis and modification of advanced materials. Its reactivity in "click" chemistry reactions and its ability to coordinate to metal ions make thiophenol derivatives like this compound valuable components for creating functional polymers and metal-organic frameworks.

Polymer Modification and Network Synthesis via Thiol-Based Click Reactions

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Thiol-based click reactions, such as the thiol-ene and thiol-yne reactions, are particularly prominent in materials science for polymer synthesis and modification. usm.eduscience.gov These reactions involve the addition of a thiol across a double or triple bond, respectively, and can be initiated by light (radical-mediated) or a base/nucleophile (Michael addition). researchgate.net

This compound can be used in several ways in polymer science:

Post-Polymerization Modification: Polymers containing alkene or alkyne functional groups can be modified by grafting this thiophenol onto the polymer backbone. researchgate.net This would introduce the specific properties of the fluoro- and methyl-substituted aromatic ring into the material, potentially altering its thermal stability, refractive index, or surface properties. For example, modifying cellulose acetate with various thiols has been shown to create a toolbox of functional polymers with tailored properties like hydrophobicity. nih.gov

Network Synthesis: When combined with multifunctional monomers containing multiple alkenes or alkynes, thiols can act as cross-linkers to form polymer networks. researchgate.net The use of a dithiol or a combination of a dithiol with this compound would allow for the creation of cross-linked materials with controlled network density and properties.

Thiol-Michael Addition: The nucleophilic thiol-Michael addition is another powerful tool for polymer synthesis. rsc.org This reaction can be used to create linear polymers or to modify existing polymer chains under mild conditions. researchgate.net

The table below outlines common thiol-based click reactions applicable to this compound.

| Reaction Name | Substrate | Initiator | Description |

| Thiol-ene (Radical) | Alkene | UV light, Photoinitiator | Radical addition of the S-H bond across a C=C double bond. |

| Thiol-yne (Radical) | Alkyne | UV light, Photoinitiator | Stepwise radical addition of two thiol molecules across a C≡C triple bond. |

| Thiol-Michael Addition | Electron-deficient Alkene (e.g., Acrylate) | Base or Nucleophile | Conjugate addition of the thiolate anion to an α,β-unsaturated carbonyl compound. |

Thiophenol Derivatives in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.net Their high surface area, tunable pore size, and functionalizable nature make them promising materials for gas storage, separation, and catalysis. nih.gov

Thiophenol derivatives can be incorporated into MOFs in two primary ways:

As the Primary Linker: If the thiophenol derivative also contains a coordinating group like a carboxylate or an azolate, it can serve as the main organic linker in the MOF structure. rsc.org The thiol or thioether functionality within the linker can then impart specific properties to the MOF.

Through Post-Synthetic Modification (PSM): A pre-existing MOF with reactive sites can be modified by attaching the thiophenol derivative. amazonaws.com For example, a MOF with coordinatively unsaturated metal sites could directly bind the sulfur atom of this compound. amazonaws.com

The incorporation of sulfur-containing linkers can create MOFs with a high affinity for heavy metals or with unique electronic properties. rsc.org The presence of the thiol group in the pores of a MOF can serve as an active site for catalysis or as a selective binding site for specific molecules. The fluoro and methyl substituents on the phenyl ring would line the pores of the MOF, influencing its hydrophobicity and modulating its interaction with guest molecules. This could be particularly useful for the selective adsorption and separation of aromatic compounds. nih.gov

An Examination of this compound in Chemical Research

The aromatic thiol compound this compound is a subject of interest in specialized areas of chemical synthesis and materials science. Its unique structure, featuring a thiophenol core substituted with both an electron-withdrawing fluorine atom and an electron-donating methyl group on an adjacent phenyl ring, provides a nuanced electronic profile that informs its potential applications. This article explores the prospective roles of this compound in advanced materials, surface science, and as a mediator in sophisticated organic reactions.

Future Directions and Emerging Research Avenues for 3 3 Fluoro 6 Methylphenyl Thiophenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted thiophenols can be approached through several established methods, though specific routes for 3-(3-Fluoro-6-methylphenyl)thiophenol are not documented. Future research could focus on adapting and optimizing these methods for this specific target molecule, with an emphasis on sustainability.

Traditional methods for creating similar compounds often involve multi-step processes. For instance, the synthesis of related thiophenols can be achieved through the reduction of corresponding sulfonyl chlorides or via the Newman-Kwart rearrangement. wikipedia.org Another common approach is the reaction of an aryl halide with a sulfur source, which can be catalyzed by copper. organic-chemistry.org A patent for preparing substituted thiophenols describes reacting a substituted halogenated benzene (B151609) with a metal hydrosulfide (B80085) in a polar aprotic solvent. google.com For example, the synthesis of trifluoromethylthiophenol has been achieved by reacting trifluoromethyl chlorobenzene (B131634) with sodium hydrosulfide in N,N'-dimethylacetamide. google.com

Future work on This compound could explore:

Direct C-H Thiolation: Investigating transition-metal catalyzed C-H activation and subsequent thiolation of 3-fluoro-6-methylbenzene derivatives would represent a highly atom-economical and sustainable route.

Flow Chemistry Synthesis: Developing continuous flow processes could offer improved safety, efficiency, and scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: The use of microwave irradiation could potentially accelerate reaction times and improve yields for the synthesis of this compound.

Green Solvents and Reagents: A focus on employing environmentally benign solvents and reagents would align with the principles of green chemistry.

Advanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules like This compound before engaging in extensive experimental work. Density Functional Theory (DFT) and other quantum chemical methods could be employed to investigate:

Molecular Geometry and Electronic Structure: Determining the optimal 3D structure, bond lengths, bond angles, and the distribution of electron density within the molecule.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack. This would be crucial for understanding its potential role in various chemical reactions.

Reaction Mechanisms: Modeling the transition states and energy profiles of potential synthetic routes and reactions involving the thiol group to optimize reaction conditions.

Exploration of New Catalytic Applications and Material Architectures

The thiol group is a versatile functional group in catalysis and materials science. Future research could explore the potential of This compound in:

Ligand Development: The thiol moiety can coordinate to metal centers, making it a candidate for the development of novel ligands for homogeneous catalysis. The electronic effects of the fluoro and methyl substituents could tune the catalytic activity of the resulting metal complexes.

Organocatalysis: Thiophenols can act as organocatalysts in various transformations. Investigating the catalytic activity of this specific thiophenol in reactions such as Michael additions or redox processes could reveal new synthetic methodologies.

Self-Assembled Monolayers (SAMs): Thiophenols are known to form well-ordered SAMs on gold and other metal surfaces. The specific substitution pattern of this molecule could lead to SAMs with unique properties, such as tailored surface energy, hydrophobicity, or electronic characteristics, with potential applications in electronics, sensors, and corrosion inhibition.

Polymer and Dendrimer Synthesis: The thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne additions, to create novel polymers and dendrimers with precisely controlled architectures and functionalities. The fluorine atom could impart desirable properties like thermal stability and chemical resistance to the resulting materials.

Integration with Bio-orthogonal Chemistry and Enzyme Engineering

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of the thiol group could be harnessed in this context.

Bioconjugation: This compound could be investigated as a tool for labeling and modifying biomolecules. The thiol group can react selectively with specific functional groups on proteins or other biomacromolecules. The fluorine atom could serve as a useful probe for ¹⁹F NMR studies.

Enzyme Inhibition Studies: Many enzymes have active sites containing cysteine residues with thiol groups. This compound could be explored as a potential inhibitor or modulator of such enzymes, with the substitution pattern influencing its binding affinity and specificity.

Engineered Enzyme Substrates: Enzymes could be engineered to specifically recognize and process substrates containing this unnatural thiophenol derivative. This could lead to the development of novel biocatalytic processes for the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. How can 3-(3-Fluoro-6-methylphenyl)thiophenol be synthesized, and what are the critical parameters influencing yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tetrachloromonospirophosphazene derivatives can react with fluorinated arylthiols in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Key parameters include reaction time (e.g., 3 days at room temperature), solvent choice (THF for solubility), and stoichiometric ratios to minimize side products. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for high purity . Reaction kinetics of similar thiophenols suggest that excess thiophenol does not significantly alter the rate, emphasizing the need for precise stoichiometric control .

Q. What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer : The compound is a liquid at room temperature (boiling point ~75°C) with a molecular weight of 128.17 g/mol and density ~1.179 g/mL. It is sensitive to oxidation due to the thiol (-SH) group, requiring storage under inert atmospheres (e.g., nitrogen). Safety protocols include using gloves and eye protection (S26: rinse eyes immediately upon contact) and avoiding ingestion (R22: harmful if swallowed). Solubility in organic solvents like THF and methanol facilitates its use in synthetic workflows .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-6-methylphenyl group influence the reactivity of the thiol group in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects via inductive withdrawal, enhancing the acidity of the thiol proton and increasing nucleophilicity of the deprotonated thiophenoxide ion. The methyl group introduces steric hindrance, which may slow reactions with bulky electrophiles. Computational studies (e.g., DFT/B3LYP/6-311++G**) can model these effects by analyzing charge distribution and transition states. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What analytical techniques are most effective for quantifying trace amounts of this compound in environmental samples?

- Methodological Answer : Fluorescent nanoprobes (e.g., carbon dot-based systems like CD-DNS) offer high selectivity and sensitivity (detection limits ~nM) via thiol-specific quenching mechanisms. Surface-enhanced Raman spectroscopy (SERS) using gold nanoparticle (AuNP)-polymer composites provides structural fingerprints and quantitative analysis. Pre-concentration steps (e.g., solid-phase extraction) and calibration against spiked environmental matrices (water, soil) are essential for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.